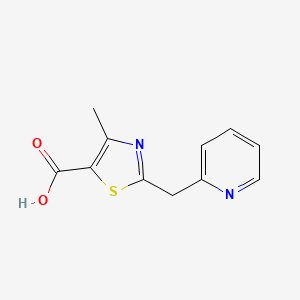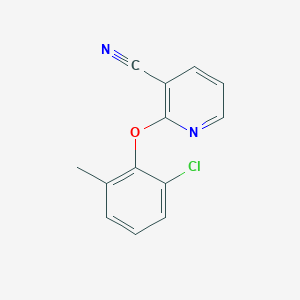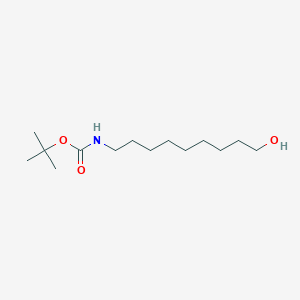
4-Methyl-2-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxylic acid
Overview
Description
Pyridine derivatives are a common structural motif in natural products and have found applications in diverse fields, from functional materials (photovoltaics, ligands, dyes), to agrochemistry and medicinal chemistry . The pyridine core ranks second out of the most used heterocycles in medicinal compounds .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be determined by 1H NMR spectroscopy and single-crystal X-ray analysis . The N-methylation of the nitrogen atom(s) at the perimidine moiety results in a significant increase of the interplane angle between the pyridin-2-yl ring and the perimidine system .Chemical Reactions Analysis
The challenging coupling of 2-pyridine nucleophiles with (hetero)aryl electrophiles has been a topic of interest in the field of chemistry . This encompasses traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold . For example, vitamin B3, also known as nicotinic acid and with multiple biological activities, contains the carboxylic acid moiety at the C-3 position of the pyridine .Scientific Research Applications
Medicinal Chemistry and Biological Activity
Heterocyclic compounds, including thiazoles and pyridines, are integral to the development of new pharmaceuticals due to their biological relevance and versatility in drug design. They serve as key scaffolds for the synthesis of compounds with antimicrobial, anti-inflammatory, and anticancer activities. The structural variability and the ability to engage in diverse interactions with biological targets make these compounds valuable in designing molecules with specific therapeutic effects. Research has shown that modifications to the heterocyclic core can lead to significant changes in biological activity, enabling the fine-tuning of pharmacological profiles (Boča et al., 2011).
Coordination Chemistry and Material Science
In coordination chemistry, heterocyclic compounds including pyridines and thiazoles act as ligands to form complex compounds with metals. These complexes are studied for their spectroscopic properties, magnetic behaviors, and potential as materials with specific functions, such as in sensors, catalysts, or electronic devices. The ability to form stable complexes with metals can be exploited in creating materials with novel electrochemical and photophysical properties, useful in a wide range of technological applications (Abdurakhmanova et al., 2018).
Synthesis and Chemical Transformations
The synthetic versatility of heterocyclic compounds like thiazoles and pyridines allows for the exploration of novel synthetic routes and transformations. This includes the development of new methods for the synthesis of complex heterocyclic systems, which are of interest both as potential therapeutic agents and as functional materials. The ability to introduce various functional groups and to manipulate the heterocyclic core provides a broad platform for the creation of compounds with tailored properties (Gomaa & Ali, 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-methyl-2-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-7-10(11(14)15)16-9(13-7)6-8-4-2-3-5-12-8/h2-5H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYWDWYKNJLVOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CC2=CC=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride](/img/structure/B1416406.png)



![3-[3-(2-Aminoethyl)-ureido]-propionic acid methyl ester hydrochloride](/img/structure/B1416411.png)

![Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine];2,2,2-trifluoroacetic acid](/img/structure/B1416417.png)

![methyl 2-[4-(3,4-dimethoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoate](/img/structure/B1416419.png)



![5-(3,4-Dimethoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1416426.png)
